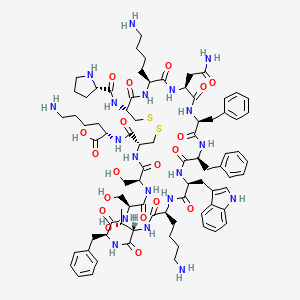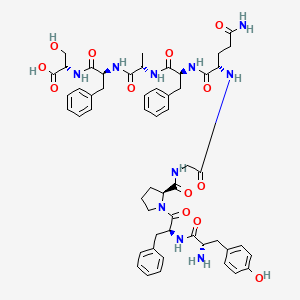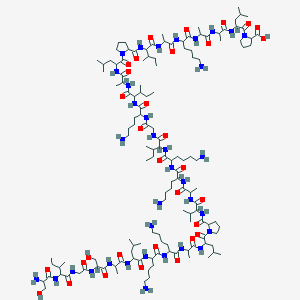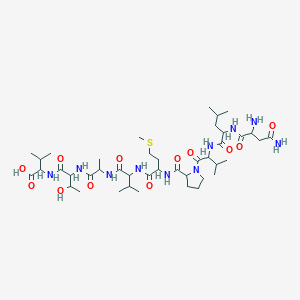
Proteolipid protein (139-151)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[SER140]-PLP(139-151) is a peptide fragment derived from myelin proteolipid protein. This compound is known for its role in inducing acute autoimmune encephalomyelitis in mice, making it a valuable tool in neurological research . The molecular formula of [SER140]-PLP(139-151) is C72H104N20O17, and it has a molecular weight of 1521.8 .
Mechanism of Action
Target of Action
Proteolipid protein (139-151), also known as [SER140]-PLP(139-151), is a synthetic peptide derived from the myelin proteolipid protein (PLP) . The primary targets of this compound are T cells, specifically T helper cells .
Mode of Action
The compound interacts with T cells by binding to their receptors, which triggers a cascade of immune responses . This interaction leads to the production of cytokines, which are signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis . The compound also competes with proteolipid protein 139-151 for binding to I-As, a molecule that presents antigens to T cells .
Biochemical Pathways
The compound affects several biochemical pathways. It induces the production of cytokines by T cells, leading to a T helper 2 polarization . This polarization is characterized by the production of cytokines such as IL-4 and IL-10, which play crucial roles in regulating immune responses . Additionally, the compound can induce the generation of regulatory T cells, which are essential for maintaining immune tolerance .
Result of Action
The interaction of Proteolipid protein (139-151) and [SER140]-PLP(139-151) with T cells results in a series of molecular and cellular effects. These include the production of cytokines, the polarization of T helper cells, and the generation of regulatory T cells . These effects contribute to the compound’s ability to modulate immune responses.
Biochemical Analysis
Biochemical Properties
Proteolipid protein (139-151) interacts with various biomolecules, including enzymes and proteins. It is a specific T cell line and 3 of 4 T cell clones respond strongly to Proteolipid protein (139-151) in in vitro proliferative assays .
Cellular Effects
Proteolipid protein (139-151) has significant effects on various types of cells and cellular processes. It influences cell function by inducing severe clinical and histological EAE .
Molecular Mechanism
The molecular mechanism of Proteolipid protein (139-151) involves its binding interactions with biomolecules and changes in gene expression. It is used to induce experimental autoimmune encephalomyelitis (EAE) through its interaction with specific T cells .
Temporal Effects in Laboratory Settings
Over time, Proteolipid protein (139-151) shows consistent effects in laboratory settings. It maintains its stability and does not degrade significantly .
Dosage Effects in Animal Models
In animal models, the effects of Proteolipid protein (139-151) vary with different dosages. It induces severe clinical and histological EAE, an animal model of multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
[SER140]-PLP(139-151) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of [SER140]-PLP(139-151) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity, typically greater than 95% .
Chemical Reactions Analysis
Types of Reactions
[SER140]-PLP(139-151) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize methionine or cysteine residues.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds.
Substitution: Amino acid substitution can be achieved through site-directed mutagenesis during peptide synthesis.
Major Products Formed
The major products formed from these reactions are modified peptides with altered functional groups or sequences, which can be used to study structure-activity relationships and protein interactions .
Scientific Research Applications
[SER140]-PLP(139-151) has a wide range of applications in scientific research:
Neurological Research: It is used to induce experimental autoimmune encephalomyelitis (EAE) in animal models, which serves as a model for multiple sclerosis.
Immunology: The compound helps in studying the immune response and the role of myelin proteins in autoimmune diseases.
Drug Development: It is used in the development and testing of potential therapeutic agents for neurological disorders.
Protein Interaction Studies: [SER140]-PLP(139-151) is employed in studying the interactions between myelin proteins and other cellular components.
Comparison with Similar Compounds
Similar Compounds
PLP(139-151): The parent peptide from which [SER140]-PLP(139-151) is derived.
MBP(84-104): A peptide fragment from myelin basic protein, also used in autoimmune research.
MOG(35-55): A peptide from myelin oligodendrocyte glycoprotein, another target in multiple sclerosis research.
Uniqueness
[SER140]-PLP(139-151) is unique due to its specific sequence and ability to induce a robust autoimmune response in animal models. This makes it particularly valuable for studying the mechanisms of autoimmune diseases and testing potential therapeutic interventions .
Properties
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H104N20O17/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIBUOXNUPHALR-UVIWMAFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H104N20O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1521.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does PLP 139-151 interact with the immune system to induce EAE?
A: PLP 139-151, when administered with adjuvants, triggers an autoimmune response by activating CD4+ T cells. [, , ] These activated T cells recognize PLP 139-151 presented by MHC class II molecules on antigen-presenting cells (APCs), leading to their activation, proliferation, and differentiation into effector T cells. [, ] These effector T cells, particularly Th1 and Th17 cells, migrate to the central nervous system (CNS), where they release pro-inflammatory cytokines like IFN-γ and IL-17, ultimately causing inflammation and demyelination. [, , ]
Q2: Can other cell types besides CD4+ T cells be involved in PLP 139-151-induced EAE?
A: Yes, while CD4+ T cells are crucial, other immune cells contribute to EAE pathogenesis. Macrophages play a role in demyelination and inflammation within the CNS. [] CCR2, a chemokine receptor involved in macrophage recruitment, has been shown to be important for EAE development. [] Additionally, NK cells have been implicated in modulating the immune response to PLP 139-151, potentially contributing to tolerance. []
Q3: What is the amino acid sequence of PLP 139-151?
A3: The amino acid sequence of PLP 139-151 is HSLGKWLGHPDKF.
Q4: Is there information available regarding the molecular weight, formula, or spectroscopic data of PLP 139-151?
A4: The research provided focuses on the immunological aspects of PLP 139-151. Detailed structural characterization, including molecular weight, formula, and spectroscopic data, is not extensively discussed in these papers.
Q5: How do MHC class II tetramers contribute to our understanding of PLP 139-151-specific T cells?
A: MHC class II tetramers loaded with PLP 139-151 allow for the direct detection, isolation, and characterization of PLP 139-151-specific T cells. [, ] This technology enables researchers to track the expansion, differentiation, and migration of these autoreactive T cells during EAE development and in response to various therapeutic interventions.
Q6: Can the immune response to PLP 139-151 be modulated to treat EAE?
A6: Several studies demonstrate the potential for modulating the immune response to PLP 139-151 as a therapeutic strategy for EAE.
- Antigen-specific tolerance: Inducing tolerance to PLP 139-151, either through oral administration or injection of coupled splenocytes, has been explored as a way to suppress EAE. []
- Immunomodulatory agents: Compounds like Copaxone, minocycline, and baicalin have shown efficacy in EAE by modulating T cell responses, reducing inflammation, and promoting neuroprotection. [, , ]
- Targeting costimulatory molecules: Blocking the OX40/OX40L pathway, involved in T cell activation and migration, has demonstrated efficacy in ameliorating EAE severity. [, ]
Q7: Are there any sex-based differences in the immune response to PLP 139-151?
A: Yes, studies show that female SJL mice develop more severe EAE than males. [] This difference might be related to variations in cytokine profiles and the expression of regulatory molecules like cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) in PLP 139-151-specific T cells. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B612710.png)
![6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid](/img/structure/B612711.png)
![6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B612712.png)



